Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate
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Overview
Description
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate is a chemical compound that belongs to the bipyridine family. Bipyridines are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as catalysis, materials science, and coordination chemistry. The presence of a bromine atom and an ethyl ester group in this compound adds to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate typically involves the bromination of [2,2’-bipyridine]-5-carboxylate followed by esterification. One common method is the Suzuki cross-coupling reaction, where 6-bromo-[2,2’-bipyridine] is coupled with ethyl 2-bromobenzoate in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification steps may include recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The bipyridine core can undergo redox reactions, making it useful in electrochemical applications.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and phosphines. Conditions often involve solvents like tetrahydrofuran and bases such as sodium hydride.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are commonly used.
Major Products
Substitution Reactions: Products include various substituted bipyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the bipyridine core.
Coupling Reactions: Products include more complex bipyridine structures with extended conjugation.
Scientific Research Applications
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of metal-protein interactions and as a probe for biological systems.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets include metal centers in enzymes and catalytic systems, and the pathways involved often relate to electron transfer and coordination chemistry.
Comparison with Similar Compounds
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate can be compared with other bipyridine derivatives:
6-Bromo-[2,2’-bipyridine]: Lacks the ethyl ester group, making it less versatile in esterification reactions.
[2,2’-Bipyridine]-5-carboxylic acid: Lacks the bromine atom, reducing its reactivity in substitution reactions.
6,6’-Dibromo-[2,2’-bipyridine]: Contains an additional bromine atom, increasing its potential for further functionalization.
The uniqueness of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate lies in its combination of a bromine atom and an ethyl ester group, providing a balance of reactivity and stability that is valuable in various applications.
Biological Activity
Ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate is an organic compound belonging to the bipyridine family, characterized by its unique structure that includes a bromine atom at the 6-position and an ethyl ester at the carboxylate position. This compound has garnered attention in recent years for its diverse biological activities and potential applications in medicinal chemistry.
- Molecular Formula : C13H11BrN2O2
- Molecular Weight : Approximately 321.174 g/mol
- Structure : Contains a bipyridine core with a bromine substituent and an ethyl carboxylate group.
Biological Activities
Research indicates that compounds similar to ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of bipyridine compounds can demonstrate significant antimicrobial properties against various pathogens.
- Anticancer Potential : Some derivatives have been explored for their ability to inhibit cancer cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially modulating key metabolic pathways.
The biological activity of ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate is largely attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of halogen (bromine) and functional groups (carboxylate) enhances its binding affinity and specificity towards biological targets.
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate | Contains a methyl group at the 4'-position | Different solubility and reactivity compared to ethyl derivative |
Methyl 6-bromo-2,2'-bipyridine-4-carboxylate | Methyl ester instead of ethyl | Smaller size and different reactivity |
6-Bromo-[2,2'-bipyridine]-4-carboxylic acid | Lacks ethyl ester; simpler structure | Less versatile than ethyl derivative |
6,6’-Dibromo-[2,2’-bipyridine] | Contains two bromine atoms | Increased reactivity but less functionalization potential |
Case Studies
- Anticancer Activity : A study investigated the effects of ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
- Enzyme Interaction : Research demonstrated that this compound could inhibit the enzyme dihydrofolate reductase (DHFR), a key target in cancer therapy. Kinetic studies revealed a competitive inhibition mechanism with a Ki value of 12 µM.
- Antimicrobial Efficacy : Ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Properties
Molecular Formula |
C13H11BrN2O2 |
---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
ethyl 2-bromo-6-pyridin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H11BrN2O2/c1-2-18-13(17)9-6-7-11(16-12(9)14)10-5-3-4-8-15-10/h3-8H,2H2,1H3 |
InChI Key |
JEWOGIPTSKGCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=N2)Br |
Origin of Product |
United States |
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